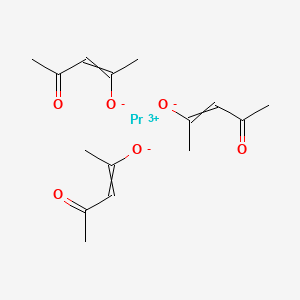
Praseodymium 2,4-Pentanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium 2,4-pentanedionate, also known as Praseodymium (III) 2,4-pentanedionate, is a coordination complex of praseodymium with 2,4-pentanedione (acetylacetone). This compound is represented by the molecular formula C15H21O6Pr and has a molecular weight of 438.23 g/mol. It is commonly used in research applications due to its unique properties and reactivity.
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of Praseodymium 2,4-pentanedionate involves large-scale reactions with stringent control of reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Praseodymium 2,4-pentanedionate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form praseodymium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state praseodymium compounds.
Substitution: The ligands in the complex can be substituted with other ligands to form new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various ligands such as water, ammonia, and other chelating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Praseodymium oxide (Pr2O3)
Reduction: Praseodymium (II) compounds
Substitution: New praseodymium coordination complexes
Scientific Research Applications
Praseodymium 2,4-pentanedionate is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a precursor for the synthesis of praseodymium-based catalysts and materials.
Biology: In studies involving the interaction of praseodymium complexes with biological molecules.
Medicine: Investigating the potential therapeutic applications of praseodymium compounds.
Industry: Used in the production of optical materials and as a dopant in various materials.
Mechanism of Action
The mechanism by which Praseodymium 2,4-pentanedionate exerts its effects depends on its specific application. In catalysis, the compound may act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Praseodymium 2,4-pentanedionate is similar to other lanthanide 2,4-pentanedionate complexes such as:
Cerium 2,4-pentanedionate
Neodymium 2,4-pentanedionate
Europium 2,4-pentanedionate
These compounds share similar structural features but differ in their chemical reactivity and applications
Properties
IUPAC Name |
4-oxopent-2-en-2-olate;praseodymium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXQKISUYACYGB-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
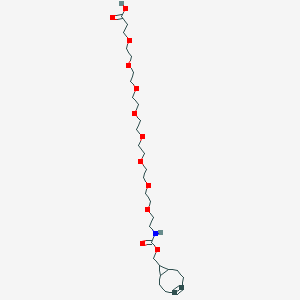
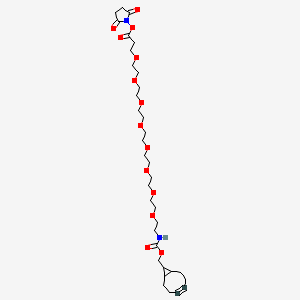
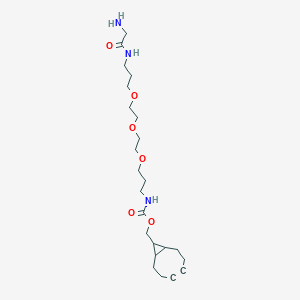
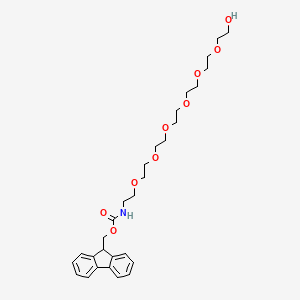
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114465.png)
![2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid;sodium hydride;tetrahydrate](/img/structure/B8114472.png)
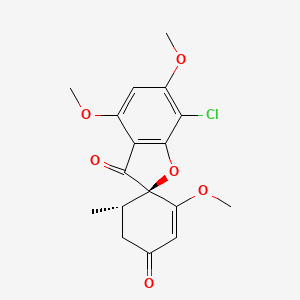
![[(4R,5R,6R,7S,9S,10S,11Z,13Z,16S)-6-[(2R,3S,4S,5R,6S)-4-(dimethylamino)-3-hydroxy-5-[(2R,4S,5R,6R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B8114479.png)
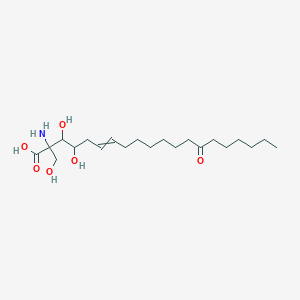

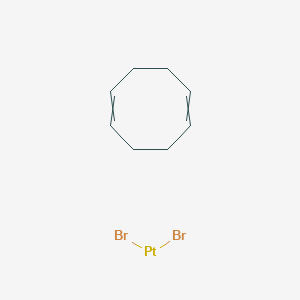

![2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8114525.png)
![disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8114531.png)
